molecular formula C14H20N2O2 B5941632 3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide

3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide

Cat. No.: B5941632
M. Wt: 248.32 g/mol
InChI Key: DDHRNUNJIVBFMZ-UHFFFAOYSA-N
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Description

3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide is an organic compound that belongs to the class of amides It features a benzyl group substituted with an acetyl group and a methylamino group, attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide typically involves the following steps:

    Formation of the Benzyl Intermediate: The starting material, 4-acetylbenzyl chloride, is reacted with methylamine to form 4-acetylbenzyl methylamine.

    Amidation Reaction: The intermediate is then subjected to an amidation reaction with N-methylpropanamide under suitable conditions, such as the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The methylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides.

Scientific Research Applications

3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential as a pharmaceutical agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and methylamino groups can form hydrogen bonds and other interactions with the active sites of these targets, modulating their activity. This compound may also participate in signaling pathways by influencing the activity of key proteins involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-methylpropanamide: Shares the propanamide backbone but lacks the benzyl and acetyl groups.

    4-acetylbenzyl chloride: Contains the benzyl and acetyl groups but lacks the amide functionality.

    Methylamine: A simple amine that forms part of the structure of the target compound.

Uniqueness

3-[(4-acetylbenzyl)(methyl)amino]-N-methylpropanamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the acetyl and methylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

IUPAC Name

3-[(4-acetylphenyl)methyl-methylamino]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-11(17)13-6-4-12(5-7-13)10-16(3)9-8-14(18)15-2/h4-7H,8-10H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDHRNUNJIVBFMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CN(C)CCC(=O)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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